molecular formula C23H21ClF3N3O2S B2674911 6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216687-65-8

6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2674911
CAS No.: 1216687-65-8
M. Wt: 495.95
InChI Key: JVCCCNIHZPYDQE-UHFFFAOYSA-N
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Description

Historical Development of Thienopyridine Chemistry

The foundation of thienopyridine chemistry traces back to Thomas Anderson's 19th-century isolation of pyridine derivatives. Steinkopf's 1912 Skraup-type synthesis of thieno[2,3-b]pyridine marked the first deliberate construction of this fused heterocyclic system, though yields remained impractical for decades. Post-1950 advancements revealed the unique electronic interplay between thiophene's π-excessive ring and pyridine's π-deficient system, driving theoretical interest in electron density distributions and reactivity patterns.

Key milestones include:

Year Development Significance
1912 First thienopyridine synthesis Established fused-ring architecture
1970 Discovery of thieno[3,4-b/c]pyridines Expanded isomer repertoire
2025 Metal-free denitrogenative synthesis Enabled novel [2,3-c] derivatives

The tetrahydrothieno[2,3-c]pyridine scaffold emerged as a pharmacologically privileged structure due to its conformational rigidity and hydrogen-bonding capacity.

Scientific Significance of Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl groups induce profound electronic and steric effects in heterocyclic systems:

Property Impact on Thienopyridines
Lipophilicity LogP increases by 1.0–1.5 units vs. methyl analogs
Metabolic Stability 3× longer half-life in hepatic microsomes
Binding Affinity 10–100× improvement vs. non-fluorinated analogs

The 3-(trifluoromethyl)benzamido substituent in the target compound enhances target engagement through:

  • Dipole stabilization : CF3 group's strong electron-withdrawing effect (σm = 0.43) polarizes the benzamido carbonyl
  • Hydrophobic interactions : Creates a 23 ų hydrophobic pocket occupation
  • Conformational restriction : Rotational barrier increases by 2.8 kcal/mol vs. methyl substituents

Academic Research Trajectory of Substituted Thieno[2,3-c]pyridines

Synthetic approaches bifurcate into two strategies:

A. Thiophene-to-pyridine annulation
Benary's 1918 thieno[3,4-c]pyridine synthesis established early precedent, while modern adaptations employ:

  • Pomeranz-Fritsch cyclization (78% yield for [2,3-c] systems)
  • 1,2,3-Triazole-mediated denitrogenation (2025 breakthrough)

B. Pyridine functionalization
Ortho-halogenated pyridines react with:

  • Carbon disulfide (forms thiophene ring via CS2 insertion)
  • Phenyl isothiocyanate (introduces N,S-containing substituents)

Structure-activity relationship (SAR) studies reveal:

Position Modification Biological Impact
2-amide Aryl substitution 5× CNS permeability
6-benzyl Para-chloro addition 92% PDE4B inhibition
3-carboxamide Methyl esterification 3× aqueous solubility

Current Research Landscape and Knowledge Gaps

Despite advances, critical challenges persist:

Synthetic Limitations

  • Isomer instability: Thieno[3,4-b/c]pyridines degrade 12× faster than systems
  • Scalability: Current metal-free methods yield ≤65% for gram-scale production

Structural Opportunities

Unmodified Position Potential Functionalization
4,5,6,7-tetrahydro Spirocyclic ring formation
7-CH2 Biotinylation for target ID
Carboxamide NH Hydrogen-bond donor tuning

Recent breakthroughs include Eroğlu's 2025 acid-mediated denitrogenation strategy, enabling first-time synthesis of imidazo[1,5-α]thieno[2,3-c]pyridines. However, computational models predict 142 unexplored substitution patterns within this scaffold, highlighting vast untapped potential.

Properties

IUPAC Name

6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S.ClH/c24-23(25,26)16-8-4-7-15(11-16)21(31)28-22-19(20(27)30)17-9-10-29(13-18(17)32-22)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H2,27,30)(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCCCNIHZPYDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.

  • Molecular Formula : C23H21ClF3N3O2S
  • Molecular Weight : 495.9 g/mol
  • CAS Number : 1216687-65-8

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted thiophene derivatives with benzyl amines and trifluoromethyl-containing reagents. The synthesis often utilizes catalytic methods to enhance yield and specificity, such as Pd-, Cu-, or Ni-catalyzed reactions .

Antimicrobial Activity

Recent studies have shown that similar compounds in the tetrahydrothieno[2,3-c]pyridine class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) against E. coli: 50 µM.
  • Compounds in this class have shown activity against various Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. The results indicate that modifications in the structure can lead to enhanced potency:

  • A derivative with a thiophene ring exhibited 21-fold increased hPNMT inhibitory potency compared to its benzylamine counterpart .

Anti-Cancer Potential

Thiophene derivatives have been investigated for their anti-cancer properties. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells. In vitro studies have indicated promising results against specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives of tetrahydrothieno[2,3-c]pyridine. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

CompoundTarget BacteriaMIC (µM)
Compound AE. coli50
Compound BS. aureus75
Compound CStreptococcus agalactiae100

Study 2: Enzyme Inhibition

In a comparative analysis of hPNMT inhibitors:

  • The compound was found to have a selectivity ratio favoring hPNMT over α2-adrenoceptors, indicating its potential therapeutic application in conditions related to catecholamine dysregulation.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

  • Anticancer Activity :
    • Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation and survival .
    • The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and biological activity, potentially improving its efficacy as an anticancer agent.
  • Antimicrobial Properties :
    • Compounds in this class have been investigated for their antimicrobial activities. The thieno-pyridine core can interact with bacterial enzymes or cell membranes, leading to bactericidal effects .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Mechanism

A study focusing on a related thieno[2,3-c]pyridine derivative demonstrated that it inhibited the proliferation of human leukemia cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to bind to DNA and interfere with replication was also noted, providing insight into its mechanism of action against cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that a structural analog exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Comparative Analysis of Related Compounds

Compound NameMolecular StructureAnticancer ActivityAntimicrobial Activity
Compound ASimilar structureHighModerate
Compound BRelated thieno derivativeModerateHigh
6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochlorideUnique structurePromisingPotential

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives with variations in substituents at positions 2, 3, and 4. Key analogues and their distinguishing features are summarized below:

Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Yield (%) Key Properties
Target Compound (Hydrochloride salt) Benzyl 3-(Trifluoromethyl)benzamido N/A High predicted binding affinity (trifluoromethyl enhances activity)
6-(2-Chlorobenzoyl) Analogue (7c) 2-Chlorobenzoyl 3-(Trifluoromethyl)benzamido 76 Moderate yield; chloro substitution may reduce solubility
6-(But-2-enoyl) Analogue (7h) But-2-enoyl 3-(Trifluoromethyl)benzamido 65 Lower yield; unsaturated acyl group may influence metabolic stability
Ethyl Ester Derivative Benzyl 3-(Trifluoromethyl)benzamido (ethyl ester) N/A Ester group increases lipophilicity but may reduce hydrolytic stability
PD 81,723 N/A (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone N/A Benchmark for adenosine A1 receptor modulation; optimal trifluoromethyl placement

Key Findings from Structure-Activity Relationship (SAR) Studies

Trifluoromethyl Substitution: The 3-(trifluoromethyl) group on the benzamido moiety is critical for enhancing receptor binding affinity and allosteric modulation, as demonstrated in adenosine A1 receptor studies .

Amino and Carbonyl Groups: The 2-amino and carbonyl groups in the benzamido chain are essential for activity; removal or substitution abolishes binding .

Position 6 Substituents: Benzyl vs. Acyl Groups: Benzyl substitution (as in the target compound) improves metabolic stability compared to acyl groups (e.g., 7c, 7h), which may undergo enzymatic hydrolysis . Chloro vs.

Q & A

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

  • Methodology :
  • Implement QC via UPLC-MS (C18 column, 0.1% formic acid mobile phase) for purity.
  • Use differential scanning calorimetry (DSC) to confirm polymorphic consistency .

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